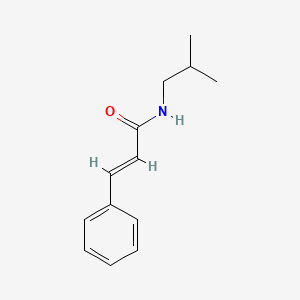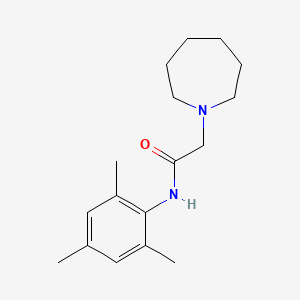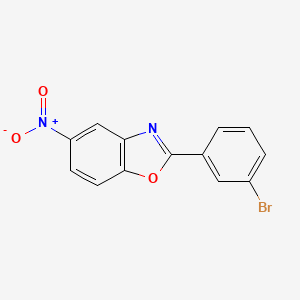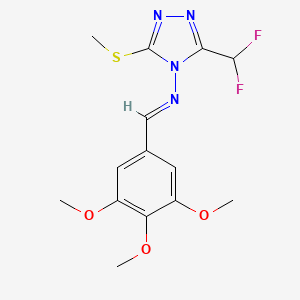
N-isobutyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-3-phenylacrylamide (NIPA) is a synthetic compound that belongs to the class of acrylamide derivatives. NIPA has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, biomaterials, and polymer synthesis.
作用機序
The mechanism of action of N-isobutyl-3-phenylacrylamide-based hydrogels involves the swelling and deswelling of the hydrogel network in response to external stimuli. The swelling behavior of the hydrogel can be controlled by adjusting the crosslinking density, monomer composition, and environmental conditions. The deswelling behavior of the hydrogel can be triggered by removing the external stimulus, leading to the release of the entrapped drug molecules.
Biochemical and Physiological Effects:
N-isobutyl-3-phenylacrylamide-based hydrogels have been found to be biocompatible and non-toxic in various in vitro and in vivo studies. The hydrogels can support cell adhesion and proliferation, making them suitable for tissue engineering applications. The release of the drug molecules from the hydrogel can be controlled by adjusting the crosslinking density and monomer composition, leading to sustained release kinetics.
実験室実験の利点と制限
The advantages of using N-isobutyl-3-phenylacrylamide-based hydrogels in lab experiments include their biocompatibility, biodegradability, and stimuli-responsive behavior. The hydrogels can be synthesized using simple and cost-effective methods, making them suitable for large-scale production. The limitations of using N-isobutyl-3-phenylacrylamide-based hydrogels include their sensitivity to environmental conditions such as temperature and pH, which can affect their swelling behavior and drug release kinetics.
将来の方向性
There are several future directions for the research on N-isobutyl-3-phenylacrylamide-based hydrogels. One direction is to develop hydrogels that can respond to multiple stimuli, such as temperature and pH, for more precise control over drug release kinetics. Another direction is to develop hydrogels that can respond to specific biomolecules, such as enzymes or antibodies, for targeted drug delivery. Additionally, the use of N-isobutyl-3-phenylacrylamide-based hydrogels in combination with other polymers or nanoparticles can lead to the development of more complex drug delivery systems with enhanced properties.
合成法
N-isobutyl-3-phenylacrylamide can be synthesized through a conventional free-radical polymerization reaction, using N-isobutyl acrylamide and phenylacrylamide as monomers. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a solvent system such as water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, can be optimized to control the molecular weight and polydispersity of the resulting polymer.
科学的研究の応用
N-isobutyl-3-phenylacrylamide has been extensively studied in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and stimuli-responsive behavior. N-isobutyl-3-phenylacrylamide-based hydrogels have been developed that can respond to various stimuli such as temperature, pH, and light. These hydrogels can be used for targeted drug delivery, tissue engineering, and wound healing applications.
特性
IUPAC Name |
(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXFPTPVIMNAOD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutylcinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
